![molecular formula C20H19BrN4O3S2 B3017613 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 391227-80-8](/img/structure/B3017613.png)

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

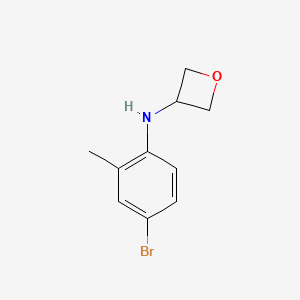

“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years for their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Study

N-substituted derivatives of similar compounds have been synthesized and shown to exhibit moderate to significant antibacterial activity. These compounds were analyzed using spectroscopic techniques and tested against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Photodynamic Therapy Applications

Research involving zinc phthalocyanine derivatives, which are structurally related to the compound , has demonstrated significant potential in photodynamic therapy, particularly in treating cancer. These derivatives exhibit high singlet oxygen quantum yield, which is crucial for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).

Anti-arrhythmic Activity

Related piperidine-based thiadiazole derivatives have shown notable anti-arrhythmic activity. This indicates the potential of such compounds in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).

Butyrylcholinesterase Inhibition

Compounds with a similar structure have been evaluated for their inhibitory effects on butyrylcholinesterase (BChE) enzyme. This type of research is important for understanding and potentially treating neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).

Quality Control in Anticonvulsants

1,3,4-thiadiazole derivatives have shown promise as anticonvulsants. The development of quality control methods for such compounds is crucial for their safe and effective use in medical practice (Sych et al., 2018).

Antitubercular and Antifungal Activity

Some novel thiadiazole derivatives have been synthesized and demonstrated substantial antitubercular and antifungal activity. This suggests potential applications of these compounds in treating infectious diseases (Syed et al., 2013).

Zukünftige Richtungen

Thiadiazole derivatives, including “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide”, have potential as antitumor agents . Future research could focus on further exploring their therapeutic potential and developing new compounds with improved efficacy and safety profiles.

Wirkmechanismus

Target of Action

Compounds containing the 1,3,4-thiadiazole moiety, like the one , have been reported to disrupt processes related to dna replication

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This disruption could potentially inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given that 1,3,4-thiadiazol derivatives can disrupt dna replication processes , it is plausible that the compound could affect pathways related to cell division and growth

Pharmacokinetics

A compound named macitentan, which is a potent inhibitor of et (a) with significant affinity for the et (b) receptor, shows excellent pharmacokinetic properties and high in vivo efficacy If the compound has similar properties, it could potentially have good bioavailability

Result of Action

Given that 1,3,4-thiadiazol derivatives can disrupt dna replication processes , the compound could potentially inhibit the growth of both bacterial and cancer cells

Eigenschaften

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWPQKKNBSPNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)